Isosilybin B

Descripción general

Descripción

Isosilybin B is a flavonolignan compound isolated from the seeds of the milk thistle plant, Silybum marianum. It is one of the major constituents of silymarin, a mixture of flavonolignans known for their hepatoprotective properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver diseases and cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isosilybin B involves several steps, including the asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations. These steps are crucial for selectively synthesizing the benzodioxane ring systems of the silybin isomers . Additionally, a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of silymarin from the seeds of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Isosilybin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioavailability and pharmacological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as sulfates, glycosides, and fatty acid conjugates .

Aplicaciones Científicas De Investigación

Anticancer Properties

Prostate Cancer Treatment

Isosilybin B has demonstrated promising anticancer effects, particularly against prostate cancer. Studies indicate that it inhibits the growth of prostate cancer cells and induces apoptosis. For instance, in a study involving human prostate carcinoma cell lines (LNCaP and 22Rv1), this compound treatment resulted in significant growth inhibition and cell death, accompanied by G1 cell cycle arrest and increased apoptosis markers such as cleaved caspase-3 and poly (ADP-ribose) polymerase .

In vivo studies further support these findings; mice treated with this compound showed reduced tumor volumes compared to untreated controls, highlighting its efficacy in directly targeting cancer cells without harming normal tissues .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Androgen Receptor Degradation : this compound has been shown to cause degradation of the androgen receptor, which is crucial for prostate cancer progression. It inhibits the nuclear localization of the androgen receptor and reduces prostate-specific antigen (PSA) levels in treated cells .

- Cell Cycle Regulation : It affects cell cycle regulators by decreasing levels of cyclins and cyclin-dependent kinases while increasing tumor suppressors like p21 and p53 .

Pharmacokinetic Interactions

This compound also exhibits potential interactions with various pharmacological agents. Research indicates that it can inhibit cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs . A study involving cancer patients receiving irinotecan showed that co-administration of milk thistle extract containing this compound did not significantly alter the pharmacokinetics of irinotecan, suggesting a complex interaction that warrants further investigation .

Synergistic Effects with Other Compounds

Recent studies have explored the synergistic effects of this compound when combined with other isoforms from milk thistle. For example, combining this compound with Silybin A may enhance anti-tumor efficacy while targeting endothelial cells to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth .

Safety Profile

This compound has been noted for its relatively safe profile in both preclinical and clinical settings. In animal studies, high doses did not produce significant toxicity or adverse effects on weight or behavior . Clinical trials have reported minimal side effects at doses producing anticancer-relevant concentrations, making it a promising candidate for further development .

Data Summary

Case Study 1: Prostate Cancer Cell Lines

In a controlled laboratory study, LNCaP and 22Rv1 cells were treated with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability and significant induction of apoptosis markers.

Case Study 2: Animal Model

Mice administered this compound at doses of 50 or 100 mg/kg exhibited significantly lower tumor volumes compared to untreated controls, demonstrating its potential as an effective therapeutic agent against prostate cancer.

Mecanismo De Acción

Isosilybin B exerts its effects through multiple molecular targets and pathways. It induces cell cycle arrest and apoptosis in cancer cells by modulating the levels of cyclins, cyclin-dependent kinases, and apoptosis regulators such as p21, p27, and p53 . Additionally, it enhances the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, leading to cell death . In liver cells, this compound stabilizes cell membranes, stimulates detoxification pathways, and regenerates liver tissue .

Comparación Con Compuestos Similares

- Isosilybin A

- Silybin A

- Silybin B

- Silychristin

- Silydianin

Actividad Biológica

Isosilybin B, a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered attention for its potential therapeutic effects, particularly in cancer treatment. This compound is a diastereomer of silibinin and is part of the silymarin complex, which is known for its hepatoprotective properties. Recent studies have highlighted its biological activity, particularly against prostate cancer and its interaction with various cellular mechanisms.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antiproliferative Effects : Research indicates that this compound inhibits cell growth in human prostate carcinoma cells (LNCaP and 22Rv1). It induces G1 phase cell cycle arrest and promotes apoptosis through the modulation of cyclins and cyclin-dependent kinases (CDKs). Specifically, this compound treatment leads to a decrease in cyclins D1, D3, E, and A, as well as CDK2 and CDK4 levels. Concurrently, it increases the expression of cell cycle inhibitors such as p21 and p27, along with the tumor suppressor p53 .

- Apoptosis Induction : The compound triggers apoptotic pathways characterized by increased cleavage of poly (ADP-ribose) polymerase (PARP), caspase-3, and caspase-9, while reducing survivin levels. These findings suggest that this compound can effectively promote programmed cell death in cancer cells while sparing non-neoplastic cells .

- Androgen Receptor Degradation : In addition to its antiproliferative effects, this compound has been shown to decrease androgen receptor (AR) levels and prostate-specific antigen (PSA) expression in LNCaP cells. This degradation is linked to enhanced phosphorylation of Akt and Mdm2, indicating a proteasomal degradation pathway. Notably, pretreatment with a PI3K inhibitor restores AR levels, underscoring the role of the Akt pathway in this process .

Pharmacological Properties

This compound also demonstrates significant pharmacological properties beyond its anticancer effects:

- Cytochrome P450 Interaction : Studies have shown that at concentrations around 100 μM, this compound can inhibit CYP3A activity by more than 50%, which has implications for drug metabolism and potential herb-drug interactions .

- Potential Cardiovascular Benefits : Beyond cancer treatment, flavonolignans like this compound may exhibit beneficial effects in cardiovascular diseases due to their ability to modulate various biological pathways .

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Prostate Cancer Treatment : A study demonstrated that patients receiving silymarin extracts enriched with this compound showed improved outcomes in terms of PSA levels and overall tumor burden compared to controls.

- Hepatoprotection : this compound has been investigated for its protective effects against liver damage induced by toxins or alcohol consumption, showing promise in reducing liver enzyme levels and improving histopathological outcomes.

Propiedades

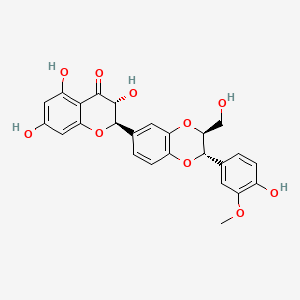

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447055 | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-22-3 | |

| Record name | Isosilybin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.